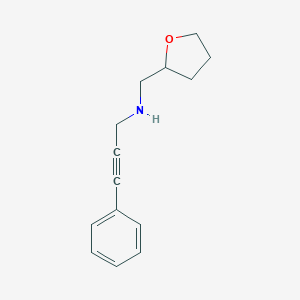

(3-Phenyl-2-propyn-1-YL)(tetrahydro-2-furanylmethyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(3-Phenyl-2-propyn-1-YL)(tetrahydro-2-furanylmethyl)amine” is a chemical compound with the molecular formula C14H17NO . It is also known by its IUPAC name, 3-phenyl-N-(tetrahydro-2-furanylmethyl)-2-propyn-1-amine hydrochloride . The compound is a solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H17NO.ClH/c1-2-6-13(7-3-1)8-4-10-15-12-14-9-5-11-16-14;/h1-3,6-7,14-15H,5,9-12H2;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

This compound has a molecular weight of 251.76 .Aplicaciones Científicas De Investigación

Hydroamination and Synthesis of Amino Derivatives

The hydroamination of ethynyl- and propynyl-based compounds, including those with furanyl and tetrahydroindolic backbones, is a key method for synthesizing amino derivatives. These reactions, proceeding under mild conditions, yield products with significant stereoselectivity and potential for further chemical transformations. Such processes are fundamental in organic synthesis, enabling the development of novel compounds with applications ranging from materials science to pharmaceuticals (Sobenina et al., 2010).

Renewable Building Blocks for Materials Science

The use of renewable phenolic compounds, like phloretic acid, in reaction with furfurylamine demonstrates the shift towards sustainable chemistry. Such approaches not only enhance the reactivity of hydroxyl-bearing molecules but also pave the way for creating bio-based materials with wide-ranging applications, including in the construction of polybenzoxazine, a material noted for its thermal and thermo-mechanical properties (Trejo-Machin et al., 2017).

Functional Modification of Hydrogels

Amine compounds, through condensation reactions, modify poly vinyl alcohol/acrylic acid hydrogels, improving their swelling properties and thermal stability. This modification has implications for medical applications, showcasing the versatility of amine-functionalized polymers in creating materials tailored for specific uses, such as drug delivery systems and tissue engineering scaffolds (Aly & El-Mohdy, 2015).

Catalysis and Synthesis of Nitrogen Ylides

The catalytic activity of complexes, such as [RuCl(η5-C5H5)(PPh3)2], in generating nitrogen ylides from tertiary amines and α-diazo ketones, illustrates the importance of catalysis in organic synthesis. Such reactions lead to the efficient formation of α-amino ketones, highlighting the role of catalysts in facilitating complex chemical transformations with high specificity and yield, relevant for synthesizing pharmaceuticals and fine chemicals (Zotto et al., 2000).

Safety And Hazards

Propiedades

IUPAC Name |

N-(oxolan-2-ylmethyl)-3-phenylprop-2-yn-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c1-2-6-13(7-3-1)8-4-10-15-12-14-9-5-11-16-14/h1-3,6-7,14-15H,5,9-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYBDHXSMSSJURH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNCC#CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406000 |

Source

|

| Record name | N-[(Oxolan-2-yl)methyl]-3-phenylprop-2-yn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Phenyl-2-propyn-1-YL)(tetrahydro-2-furanylmethyl)amine | |

CAS RN |

893578-86-4 |

Source

|

| Record name | N-[(Oxolan-2-yl)methyl]-3-phenylprop-2-yn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3'-Bibenzo[b]thiophene](/img/structure/B183720.png)